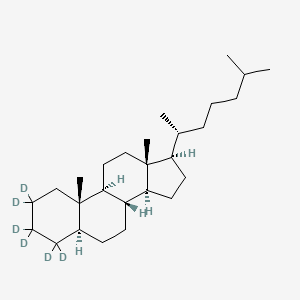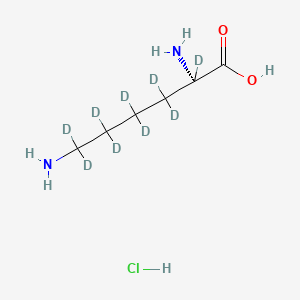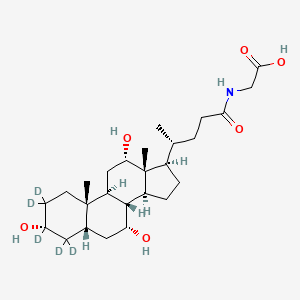
Glycocholic Acid-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycocholic Acid-d5 is a deuterium-labeled derivative of Glycocholic Acid, a bile acid conjugate of cholic acid and glycine. This compound is primarily used in scientific research due to its stable isotope labeling, which allows for precise tracking and analysis in various biochemical and pharmacological studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Glycocholic Acid-d5 is synthesized by introducing deuterium atoms into the Glycocholic Acid molecule. The process typically involves the hydrogen-deuterium exchange reaction, where hydrogen atoms in the Glycocholic Acid are replaced with deuterium atoms under specific conditions. This can be achieved using deuterated reagents and solvents .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using deuterated water (D2O) and other deuterated chemicals. The process is optimized for high yield and purity, ensuring that the final product meets the stringent requirements for research applications .
Analyse Des Réactions Chimiques
Types of Reactions
Glycocholic Acid-d5 undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the molecule can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The glycine moiety can be substituted with other amino acids or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and various amino acids are employed for substitution reactions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted amino acid conjugates .
Applications De Recherche Scientifique
Glycocholic Acid-d5 is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of bile acids in the body.
Metabolomics: Helps in the identification and quantification of bile acids in biological samples.
Cancer Research: Investigated for its role in modulating multidrug resistance and inducing apoptosis in cancer cells.
Liver Function Studies: Used to assess liver function and bile acid metabolism in various liver diseases
Mécanisme D'action
Glycocholic Acid-d5 acts as a detergent to solubilize fats for absorption in the intestines. It targets specific transporters and receptors involved in bile acid metabolism, facilitating the emulsification and absorption of dietary fats. The deuterium labeling allows for precise tracking of its metabolic pathways and interactions within the body .
Comparaison Avec Des Composés Similaires
Similar Compounds
Taurocholic Acid: Another bile acid conjugate with taurine instead of glycine.
Chenodeoxycholic Acid: A primary bile acid with similar functions but different structural features.
Deoxycholic Acid: A secondary bile acid formed from the bacterial modification of primary bile acids.
Uniqueness
Glycocholic Acid-d5 is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed metabolic studies. This makes it particularly valuable in research applications where precise tracking and quantification are essential .
Propriétés
Formule moléculaire |
C26H43NO6 |
|---|---|
Poids moléculaire |
470.7 g/mol |
Nom IUPAC |
2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,7,12-trihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid |
InChI |
InChI=1S/C26H43NO6/c1-14(4-7-22(31)27-13-23(32)33)17-5-6-18-24-19(12-21(30)26(17,18)3)25(2)9-8-16(28)10-15(25)11-20(24)29/h14-21,24,28-30H,4-13H2,1-3H3,(H,27,31)(H,32,33)/t14-,15+,16-,17-,18+,19+,20-,21+,24+,25+,26-/m1/s1/i8D2,10D2,16D |
Clé InChI |
RFDAIACWWDREDC-IYHMEHENSA-N |
SMILES isomérique |
[2H][C@]1(C(C[C@@]2([C@H]3C[C@@H]([C@]4([C@H]([C@@H]3[C@@H](C[C@@H]2C1([2H])[2H])O)CC[C@@H]4[C@H](C)CCC(=O)NCC(=O)O)C)O)C)([2H])[2H])O |
SMILES canonique |
CC(CCC(=O)NCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


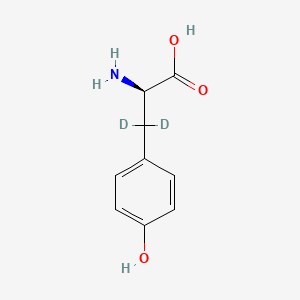
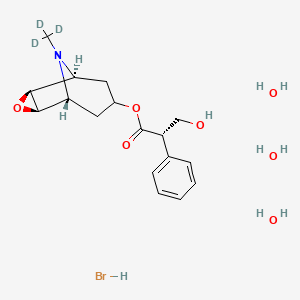
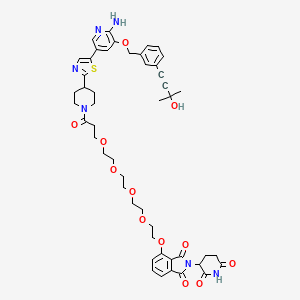


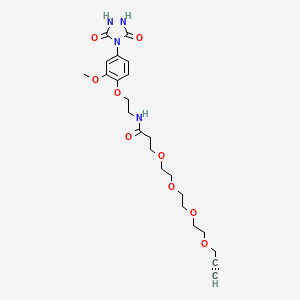

![2-Chloro-5-[[5-[[5-(4,5-Dimethyl-2-nitrophenyl)-2-furanyl]methylene]-4,5-dihydro-4-oxo-2-thiazolyl]amino]benzoicacid](/img/structure/B12420250.png)


